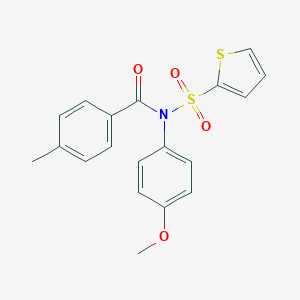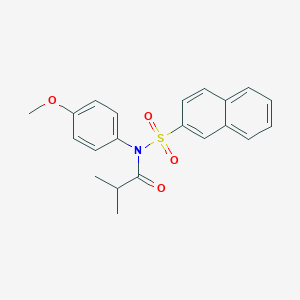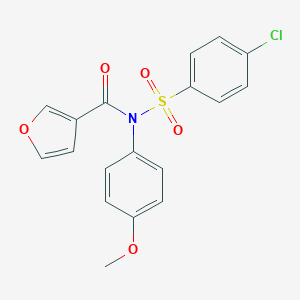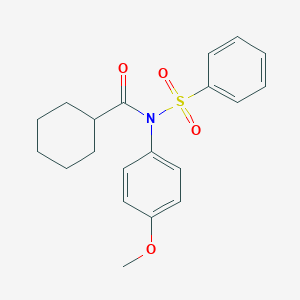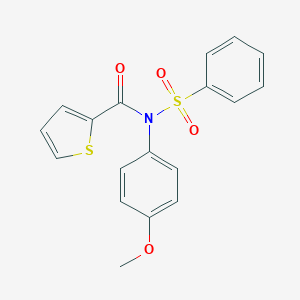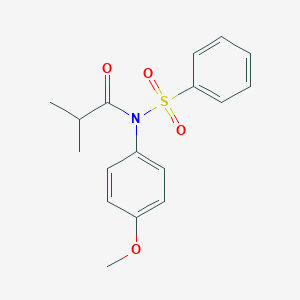
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide, also known as BMS-986, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has a molecular weight of 307.46 g/mol. In
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells, although the exact mechanism by which it does so is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer effects. However, the biochemical and physiological effects of this compound in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have potential as an anti-cancer agent, which could be explored further in future studies.
One of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which could limit its potential applications.
Future Directions
There are several future directions for research on 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide. One potential direction is to explore its potential as a treatment for pain and inflammation-related disorders. Additionally, further research could be conducted to investigate its potential as an anti-cancer agent. The mechanism of action of this compound could also be further explored to gain a better understanding of its potential therapeutic applications. Finally, efforts could be made to optimize the synthesis method for this compound to make it more readily available for use in lab experiments.
Synthesis Methods
The synthesis of 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzene-1-sulfonyl chloride with butylthiol in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound. This synthesis method has been reported in the literature and has been successfully replicated in several studies.
Scientific Research Applications
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-butylsulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NOS/c1-3-4-9-16-10-13(15)14-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
GQLNKXVMIWWZIR-UHFFFAOYSA-N |
SMILES |
CCCCSCC(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCSCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
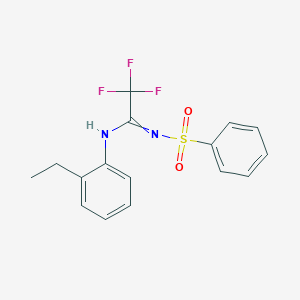
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
